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molecular formula C11H10F3NO3 B8686180 Methyl 2-(acetylamino)-4-(trifluoromethyl)benzoate CAS No. 869550-68-5

Methyl 2-(acetylamino)-4-(trifluoromethyl)benzoate

Cat. No. B8686180
M. Wt: 261.20 g/mol
InChI Key: TXBMTCMROZBKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012988B2

Procedure details

A mixture of concentrated nitric acid (0.49 mL) and concentrated sulfuric acid (3.9 mL) was cooled to −20° C. and 2-acetylamino-4-trifluoromethyl-benzoic acid methyl ester (2.10 g, 8.04 mmol) was added portionwise. The mixture was allowed to warm slowly to r.t. and was then heated to 45° C. for 30 min. The mixture was poured onto ice and the white precipitate was filtered off. The white solid was then dissolved in MeOH (8 mL) and this solution was treated with sulfuric acid (0.8 mL) and heated to reflux for 45 min. The mixture was concentrated in vacuo and was then taken up in EtOAc, washed twice with aqueous potassium hydrogencarbonate, once with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography (silica gel 60, toluene/EtOAc 96:4) affording pale yellow crystals that were recrystallized in EtOAc to provide 2-amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester (116 mg, 0.44 mmol, 5%) as a white solid, m.p. 175-177° C., 1H-NMR (DMSO-d6, 400 MHz) 8.59 (s, 1H), 8.04 (br s, 2H), 7.40 (s, 1H), 3.88 (s, 3H).
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH3:10][O:11][C:12](=[O:27])[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[NH:23]C(=O)C>>[CH3:10][O:11][C:12](=[O:27])[C:13]1[CH:18]=[C:17]([N+:1]([O-:4])=[O:2])[C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[NH2:23]

Inputs

Step One
Name
Quantity
0.49 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C(F)(F)F)NC(C)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to r.t.
TEMPERATURE
Type
TEMPERATURE
Details
was then heated to 45° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The white solid was then dissolved in MeOH (8 mL)
ADDITION
Type
ADDITION
Details
this solution was treated with sulfuric acid (0.8 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed twice with aqueous potassium hydrogencarbonate, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 60, toluene/EtOAc 96:4)
CUSTOM
Type
CUSTOM
Details
affording pale yellow crystals that
CUSTOM
Type
CUSTOM
Details
were recrystallized in EtOAc

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])C(F)(F)F)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mmol
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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